3-Aminobenzamide

Overview

Description

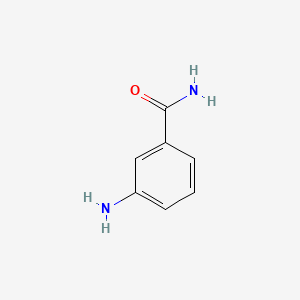

3-Aminobenzamide is a benzamide derivative with the chemical formula C7H8N2O. It is an off-white powder and is known for its role as an inhibitor of poly ADP ribose polymerase, an enzyme involved in DNA repair, transcription control, and programmed cell death

Preparation Methods

Catalytic Hydrogenation of 3-Nitrobenzamide

The most widely documented method for synthesizing 3-aminobenzamide involves the catalytic hydrogenation of 3-nitrobenzamide. This approach exploits the reduction of the nitro group (-NO₂) to an amine (-NH₂) under hydrogen gas (H₂) in the presence of transition metal catalysts.

Palladium- and Platinum-Based Catalysts

Palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are the most frequently employed catalysts for this transformation. The reaction typically proceeds under mild conditions (1–3 atm H₂, 20–25°C) in polar solvents such as methanol or ethanol. For example, hydrogenation of 3-nitrobenzamide using 5% Pd/C in methanol achieves near-quantitative yields (>95%) within 4–6 hours. Platinum catalysts, though less common, exhibit comparable efficiency but require slightly elevated pressures (3–5 atm).

Table 1: Catalytic Hydrogenation Conditions and Yields

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 5% Pd/C | Methanol | 1 | 25 | 6 | 95 | |

| 10% Pt/C | Ethanol | 3 | 30 | 8 | 92 | |

| 5% Pd/Al₂O₃ | THF | 2 | 25 | 5 | 88 |

Support and Particle Size Effects

The choice of catalyst support significantly influences reaction kinetics. Carbon-supported catalysts (e.g., Pd/C) outperform alumina or calcium carbonate variants due to enhanced surface area and reduced pore diffusion limitations. Particle size optimization further augments activity; catalysts with 100–150 mesh particles exhibit 5.9-fold higher rates than larger (40–60 mesh) counterparts.

Mechanistic Insights

Hydrogenation proceeds via adsorption of H₂ onto the metal surface, followed by sequential electron transfer to the nitro group. The intermediate nitroso and hydroxylamine derivatives are rapidly reduced to the primary amine. Paracetamol synthesis studies corroborate this pathway, wherein 4-nitrophenol reduction mirrors 3-nitrobenzamide’s behavior.

Enzymatic Hydrogenation Using Hydrogenase

Emerging methodologies employ hydrogenase enzymes to drive nitro-group reductions under aqueous, ambient conditions. This biocatalytic approach avoids precious metals and operates at neutral pH, aligning with green chemistry principles.

Reaction Setup and Performance

In a representative protocol, 3-nitrobenzamide is dissolved in water with a carbon-black-supported hydrogenase system. H₂ gas (1 atm) is introduced, facilitating electron transfer from the enzyme to the substrate. Isolated yields of 78–96% are reported for aromatic nitro compounds, including this compound, within 24–72 hours.

Table 2: Enzymatic Hydrogenation Parameters

| Enzyme Source | Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Clostridium hydrogenase | 3-Nitrobenzamide | H₂O | 48 | 91 |

| Engineered hydrogenase | 3-Nitrobenzamide | H₂O | 24 | 89 |

Advantages and Limitations

Enzymatic methods eliminate toxic solvent use (e.g., acetonitrile) and enable gram-scale synthesis. However, enzyme stability and cost remain barriers for industrial adoption.

Cobalt-Catalyzed Hydrogenation

Recent advances in first-row transition metal catalysis have identified cobalt complexes as viable alternatives for nitro reductions. Ligand-designed cobalt catalysts, such as those featuring dihydropyrazine (DHP) scaffolds, achieve selective hydrogenation under mild conditions.

Reaction Conditions

A cobalt-DHP catalyst (2.5 mol%) in tetrahydrofuran (THF) reduces 3-nitrobenzamide to this compound at 25°C under 1 atm H₂. The reaction completes within 18 hours, yielding 85% product with >99% selectivity.

Mechanistic Pathway

DFT calculations reveal a radical-mediated mechanism: H₂ heterolysis generates Co–H species, which transfer hydrogen atoms to the nitro group via a concerted pathway. This contrasts with classical organometallic mechanisms, avoiding Co–H intermediate accumulation.

Alternative Reduction Methods

Sodium Dithionite Reduction

Although less common, sodium dithionite (Na₂S₂O₄) in aqueous alkaline media reduces nitro groups to amines. For 3-nitrobenzamide, this method affords moderate yields (70–75%) but requires stoichiometric reductant and generates sulfite byproducts.

Iron-Acetic Acid System

Iron powder in glacial acetic acid reduces nitro groups via sequential proton-coupled electron transfers. While cost-effective, this method suffers from prolonged reaction times (12–24 hours) and lower yields (60–65%).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Catalyst | Conditions | Yield (%) | Sustainability |

|---|---|---|---|---|

| Pd/C Hydrogenation | Pd/C | H₂, MeOH, 25°C | 95 | Moderate |

| Enzymatic | Hydrogenase | H₂, H₂O, 25°C | 91 | High |

| Cobalt-DHP | Co-DHP | H₂, THF, 25°C | 85 | High |

| Sodium Dithionite | Na₂S₂O₄ | H₂O, NaOH, 70°C | 75 | Low |

Industrial-Scale Considerations

Catalytic hydrogenation remains the industry standard due to scalability and robust yields. Pd/C systems are preferred for batch reactors, while enzymatic methods gain traction in continuous-flow setups. Recent patents highlight solvent-free hydrogenation using mesoporous Pd catalysts, reducing waste and energy consumption.

Chemical Reactions Analysis

3-Aminobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound itself is typically prepared through the reduction of 3-nitrobenzamide.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

3-Aminobenzamide has been investigated for its neuroprotective effects, particularly in models of spinal cord injury (SCI). In studies where 3-AB was administered intrathecally, it demonstrated a significant reduction in apoptosis and neurodegeneration by inhibiting PARP-1 activation. This suggests potential therapeutic applications for conditions like SCI and other neurodegenerative diseases .

Inflammation and Liver Injury

Research indicates that 3-AB can mitigate liver injury induced by concanavalin A, a model for T cell-mediated hepatitis. The compound reduced oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNFα in macrophages. This positions 3-AB as a promising candidate for treating liver-related inflammatory conditions .

Radiation Protection

A notable application of 3-AB is in protecting biological tissues from damage caused by synchrotron radiation X-rays. Experimental results have shown that administration of 3-AB significantly reduces tissue damage in animal models exposed to high doses of radiation, indicating its potential use in radioprotection strategies .

Mechanistic Insights

The primary mechanism through which 3-AB exerts its effects is through the inhibition of PARP-1. Overactivation of PARP-1 can lead to cellular energy depletion and apoptosis, particularly under stress conditions such as oxidative stress or DNA damage. By inhibiting this enzyme, 3-AB helps maintain cellular viability and function .

Table: Summary of Key Studies Involving this compound

Mechanism of Action

3-Aminobenzamide exerts its effects by inhibiting the activity of poly ADP ribose polymerase. This enzyme is responsible for repairing DNA strand breaks by using nicotinamide adenine dinucleotide as a substrate. When this compound binds to poly ADP ribose polymerase, it prevents the enzyme from utilizing nicotinamide adenine dinucleotide, leading to a depletion of cellular adenosine triphosphate levels and ultimately causing cell death .

Comparison with Similar Compounds

3-Aminobenzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and nicotinamide. its unique ability to inhibit poly ADP ribose polymerase sets it apart from these compounds. While 4-aminobenzamide also inhibits poly ADP ribose polymerase, it is less potent compared to this compound . Nicotinamide, on the other hand, is primarily known for its role as a vitamin and does not exhibit the same inhibitory effects on poly ADP ribose polymerase.

Similar compounds include:

- 4-Aminobenzamide

- Nicotinamide

- Luminol

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

3-Aminobenzamide (3-AB) is a small molecule recognized primarily for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor . Its biological activity has been extensively studied in various contexts, particularly in relation to DNA repair mechanisms, apoptosis, and cellular responses to oxidative stress.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

- CAS Number : 3544-24-9

- Solubility : Soluble in DMSO (30 mg/ml) and water (25 mg/ml)

This compound primarily inhibits PARP1, an enzyme involved in the repair of DNA strand breaks. By inhibiting PARP1 activity, 3-AB prevents the rejoining of broken DNA strands, leading to enhanced apoptosis in cells subjected to DNA-damaging agents such as ionizing radiation or alkylating agents .

1. Inhibition of PARP Activity

The IC50 value for 3-AB as a PARP inhibitor is approximately 30 µM , indicating its effectiveness in blocking the enzyme's activity . This inhibition has significant implications for cancer therapy, as it can sensitize tumor cells to chemotherapy and radiotherapy.

2. Enhancement of Apoptosis

This compound has been shown to enhance apoptosis by disrupting the repair processes of DNA damage. Studies indicate that it stimulates unscheduled DNA synthesis and increases cell death in human lymphocytes exposed to damaging agents .

3. Protection Against Oxidative Stress

Research has demonstrated that 3-AB can protect cells from oxidative stress-induced damage. For instance, in an experimental model using auditory hair cells exposed to blast overpressure, treatment with 3-AB resulted in reduced oxidative stress markers and improved cell viability . The compound was also found to upregulate antioxidant defenses, contributing to its protective effects.

4. Cardioprotective Effects

In models of myocardial reperfusion injury, 3-AB exhibited protective properties by reducing oxidative stress and inflammation. It significantly decreased serum creatinine (SCr), blood urea nitrogen (BUN), and aspartate aminotransferase (AST) levels, which are indicators of kidney and liver function impacted by ischemia-reperfusion injury .

Case Study 1: Neuroprotection

A study investigated the effects of 3-AB on auditory hair cells subjected to blast overpressure. The results indicated that treatment with 3-AB maintained ATP levels and improved mitochondrial membrane potential, thereby enhancing cell survival post-injury .

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, administration of 3-AB was shown to reduce neutrophil infiltration in models of intestinal reperfusion injury. This was evidenced by decreased myeloperoxidase activity, highlighting its potential role in modulating inflammatory pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What is the primary biochemical role of 3-aminobenzamide (3-AB) in cellular studies?

- 3-AB is a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), with a reported Ki of 1.8 µM . It blocks PARP-mediated DNA repair by binding to the enzyme’s catalytic domain, preventing poly(ADP-ribosyl)ation of nuclear proteins. For experimental use, dissolve 3-AB in water (up to 100 mM) or DMSO, and validate its activity via PARP activity assays (e.g., NAD+ depletion monitoring) .

Q. How should 3-AB be incorporated into in vitro experimental designs for DNA damage studies?

- Use 3-AB at concentrations between 1–10 mM in cell culture models (e.g., MG-63 osteosarcoma cells) to inhibit PARP activity effectively. Include controls with untreated cells and co-treatment with DNA-damaging agents (e.g., H₂O₂ or radiation). Monitor downstream effects via cyclin D1 expression (Western blot) or γH2AX foci formation (immunofluorescence) .

Q. What are common contradictions in 3-AB study outcomes, and how can they be addressed?

- Discrepancies arise from off-target effects: 3-AB at high doses (>10 mM) may inhibit glucose metabolism or alter mitochondrial function . To mitigate, perform dose-response curves (0.1–10 mM) and validate PARP-specific effects using genetic PARP knockdowns or rescue experiments with NAD+ supplementation .

Advanced Research Questions

Q. What experimental approaches elucidate 3-AB’s role in PARP-mediated DNA repair vs. necrosis?

- Combine 3-AB with PARP-1/2 knockout models and measure apoptosis (Annexin V/PI staining) vs. necrosis (LDH release). In ischemia-reperfusion injury models (e.g., rat hearts), 3-AB reduces infarct size by blocking PARP-driven necrotic pathways but may exacerbate apoptosis in PARP-1-deficient systems .

Q. How does 3-AB synergize with other therapies in cancer research?

- 3-AB potentiates temozolomide (a DNA alkylating agent) in glioblastoma models by impairing base excision repair. Use combination treatments at sub-IC50 doses (e.g., 3-AB: 2 mM; temozolomide: 50 µM) and assess synergy via Chou-Talalay analysis. Note that 3-AB’s efficacy varies with tumor PARP-1 expression levels .

Q. What methodologies validate 3-AB’s efficacy in vivo for inflammatory disease models?

- In acute pancreatitis (AP) models, administer 3-AB intraperitoneally (10–20 mg/kg) with hyperbaric oxygen (HBO). Measure tissue oxidative stress markers (MDA, SOD) and histopathology scores (THSc) to confirm reduced necrosis and bacterial translocation .

Q. How can researchers distinguish 3-AB’s PARP inhibition from its antioxidant effects?

- Use comparative assays:

- PARP inhibition: Quantify poly(ADP-ribose) levels via ELISA in HeLa cells treated with 3-AB (1–5 mM) ± H₂O₂ .

- Antioxidant activity: Measure free radical scavenging in cell-free systems (e.g., DPPH assay) and compare to known antioxidants like NAC .

Q. What advanced techniques resolve conflicting data on 3-AB’s neuroprotective effects?

- In traumatic brain injury models, pair 3-AB (1.6 mg/kg intracerebral) with NAD+ supplementation to isolate PARP-dependent neuroprotection. Use spatial memory tests (Morris water maze) and mitochondrial respiration assays (Seahorse Analyzer) to differentiate metabolic recovery from direct PARP inhibition .

Q. Methodological Recommendations

- Dosage Optimization : Validate 3-AB concentrations using PARP activity assays (e.g., colorimetric PARP kits) and cytotoxicity screens (MTT assay) .

- Controls : Include benzamide (weak PARP inhibitor) and PJ34 (potent PARP inhibitor) as comparators .

- Data Interpretation : Use dual inhibitors (e.g., NU1025) and genetic models (PARP-1 KO) to confirm target specificity .

Properties

IUPAC Name |

3-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPDZHWVNUUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188922 | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-24-9 | |

| Record name | 3-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J365YF1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-116 °C | |

| Record name | 3-AMINOBENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.